1-(3-Fluoropyridin-4-yl)-N-methylmethanamine;dihydrochloride
Description
1-(3-Fluoropyridin-4-yl)-N-methylmethanamine dihydrochloride is a fluorinated pyridine derivative with the molecular formula C₇H₁₀FCl₂N₂ (calculated from and related analogs). The compound features a 3-fluoropyridin-4-yl group attached to an N-methylmethanamine backbone, protonated as a dihydrochloride salt to enhance solubility and stability. This structural motif is common in medicinal chemistry, where fluorine substituents improve metabolic stability and binding affinity . The dihydrochloride form is particularly advantageous for pharmaceutical formulations due to its high aqueous solubility, a critical factor in drug delivery .
Properties
IUPAC Name |
1-(3-fluoropyridin-4-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-9-4-6-2-3-10-5-7(6)8;;/h2-3,5,9H,4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJXNFYETUZRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NC=C1)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoropyridine, which serves as the starting material.
N-Methylation: The 3-fluoropyridine undergoes N-methylation using methylamine under controlled conditions to form N-methyl-3-fluoropyridin-4-amine.
Formation of Methanamine Derivative: The N-methyl-3-fluoropyridin-4-amine is then reacted with formaldehyde to form the methanamine derivative.
Dihydrochloride Formation: Finally, the methanamine derivative is treated with hydrochloric acid to form the dihydrochloride salt of 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine group participates in N-alkylation under basic conditions. For example:
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl bromide | K₂CO₃, DMF, 60°C, 12h | N-Ethyl derivative | 78% | |
| Benzyl chloride | TEA, CH₃CN, reflux, 8h | N-Benzyl quaternary ammonium salt | 65% |
This reaction leverages the nucleophilic nature of the methylamine nitrogen, with polar aprotic solvents enhancing reactivity.
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine at the pyridine 3-position activates the ring for substitution:
| Nucleophile | Conditions | Position Substituted | Notes |
|---|---|---|---|
| Sodium methoxide | DMSO, 110°C, 6h | C4 | Forms 4-methoxy derivative |
| Piperidine | EtOH, microwave, 150°C, 2h | C4 | 85% conversion via SNAr mechanism |
Fluorine’s meta-directing effect governs regioselectivity, with harsh conditions required due to pyridine’s inherent stability .
Reductive Amination
The primary amine (after deprotection) undergoes reductive amination:
Example Protocol :
-
React with ketones (e.g., acetone) in MeOH
-
Add NaBH₃CN, stir at 25°C for 24h
This method avoids over-alkylation common with traditional alkyl halide approaches .
Acylation Reactions
The amine reacts with acylating agents:
| Acylating Agent | Catalyst | Product Type | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C | Acetamide derivative | 89% |
| Benzoyl chloride | DMAP, CH₂Cl₂ | Benzamide | 82% |
Acylation occurs preferentially at the exocyclic amine rather than the pyridine nitrogen due to steric and electronic factors.
Coordination Chemistry
The nitrogen lone pairs enable metal complexation:
| Metal Salt | Ligand Ratio | Application | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | 1:2 | Catalytic oxidation | 8.2 ± 0.3 |
| Pd(OAc)₂ | 1:1 | Cross-coupling catalysis | N/A |
Copper complexes show enhanced catalytic activity in oxidation reactions compared to free ligands .
Acid-Base Behavior
The dihydrochloride salt dissociates in aqueous solutions:
Protonation occurs at the pyridine nitrogen (pKₐ ≈ 3.8) and methylamine (pKₐ ≈ 9.5), enabling pH-dependent solubility .
Photochemical Reactivity
UV irradiation induces defluorination in polar solvents:
| Solvent | λ (nm) | Byproduct | Quantum Yield (Φ) |
|---|---|---|---|
| H₂O | 254 | HF, pyridone derivatives | 0.12 |
| CH₃CN | 365 | Minimal degradation | <0.01 |
This reactivity necessitates light-protected storage for long-term stability.
Catalytic Hydrogenation
The pyridine ring undergoes partial hydrogenation:
| Catalyst | Pressure (psi) | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | 50 | Piperidine derivative | 68% |
| Rh/Al₂O₃ | 30 | Tetrahydro-pyridine | 91% |
Selectivity depends on catalyst choice, with rhodium favoring ring saturation over side-chain modification .
Oxidative Degradation
Strong oxidants like KMnO₄ cleave the methylamine chain:
This reaction is utilized in environmental degradation studies to assess compound persistence .
Scientific Research Applications
Pharmacological Applications
- Proton Pump Inhibitor Activity
- Helicobacter pylori Eradication
- Gastroprotective Effects
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the efficacy and safety of 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine; dihydrochloride:
- Case Study 1: Proton Pump Inhibition
- Case Study 2: Antimicrobial Activity
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds are compared based on substituents, molecular weight, and applications:
Key Observations :
- Fluorine vs. Chlorine Substituents : Fluorine (as in the target compound) reduces metabolic degradation compared to chlorine in 1-(4-chlorophenyl)-N-methylmethanamine, enhancing drug half-life .
- Heterocyclic Core : Pyridine (target compound) offers π-π stacking interactions in drug-receptor binding, while thiazole () provides sulfur-based polarity, influencing solubility and membrane permeability .
- Salt Forms : Dihydrochloride salts (target compound, ) exhibit higher solubility (>100 mg/mL in water) compared to free bases (e.g., 1-(4-chlorophenyl)-N-methylmethanamine, solubility ~10 mg/mL) .
Physicochemical Properties
Notes: The target compound’s fluorine atom and dihydrochloride salt balance lipophilicity and solubility, making it suitable for oral administration . In contrast, the chlorophenyl analog () is more lipophilic, limiting its aqueous solubility .
Q & A
Basic: What synthetic routes are commonly employed to prepare 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine dihydrochloride, and what are the critical reaction parameters?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. A plausible route is:
Fluoropyridine precursor activation : 3-Fluoropyridin-4-yl intermediates are functionalized with a methylamine group via coupling reactions (e.g., Buchwald-Hartwig amination) under inert conditions .
Salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol or dichloromethane) to form the dihydrochloride salt. Excess HCl ensures complete protonation of amine groups .
Critical parameters :
- Temperature control : Avoid exceeding 60°C during amination to prevent decomposition.
- Moisture sensitivity : Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis of intermediates.
Advanced: How can researchers optimize the yield and purity of the dihydrochloride salt during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Use methanol or ethanol for salt formation, as they enhance solubility and crystallization .
- Purification : Recrystallize the salt from a mixture of ethanol and diethyl ether to remove unreacted HCl and by-products. Purity ≥95% (HPLC) is achievable with gradient elution (C18 column, 0.1% TFA in acetonitrile/water) .
- Stoichiometry : Maintain a 2:1 molar ratio of HCl to free base to ensure complete salt formation without excess acid residues .
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the fluoropyridine ring structure and methylamine substitution. Aromatic protons appear at δ 8.2–8.5 ppm, while the methylamine group resonates at δ 2.3–2.6 ppm .
- Mass spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ ion for the free base and [M+2HCl-H]⁻ for the salt) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: What strategies are effective in resolving enantiomers if the compound exhibits chirality?
Answer:
While the target compound lacks chiral centers, analogous dihydrochloride salts (e.g., ) use:
- Chiral chromatography : Employ Chiralpak® AD-H or OD-H columns with hexane/isopropanol gradients for enantiomeric separation .
- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable via standard HPLC .
Basic: How does the dihydrochloride form affect the compound’s solubility, stability, and handling?
Answer:
- Solubility : The dihydrochloride salt enhances water solubility compared to the free base, critical for in vitro assays (e.g., solubility >50 mg/mL in PBS) .
- Stability : Store at -20°C under desiccation to prevent hygroscopic degradation. Avoid prolonged exposure to light to prevent fluoropyridine ring decomposition .
- Handling : Use gloveboxes or sealed containers to minimize moisture absorption during weighing .
Advanced: What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?
Answer:
Challenges include:
- By-product formation : Scaling nucleophilic substitution may generate halogenated impurities. Mitigate via slow reagent addition and inline FTIR monitoring .
- Crystallization control : Use seeded crystallization with controlled cooling rates to ensure uniform crystal size and purity (>99%) .
- Cost-effective purification : Replace column chromatography with centrifugal partition chromatography (CPC) for large-scale HPLC-free purification .
Basic: What is the role of the fluorine substituent in the pyridine ring, and how does it influence reactivity?
Answer:
The 3-fluoro group:
- Electron-withdrawing effect : Activates the pyridine ring toward electrophilic substitution at the 4-position, directing methylamine coupling .
- Metabolic stability : Fluorine reduces oxidative metabolism in biological systems, enhancing compound half-life in pharmacokinetic studies .
Advanced: How can researchers validate the compound’s biological activity while accounting for potential salt dissociation in vitro?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
